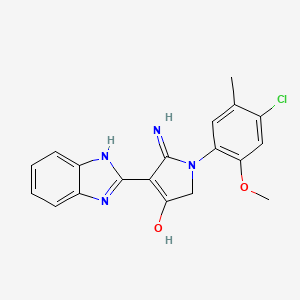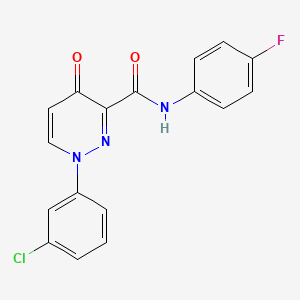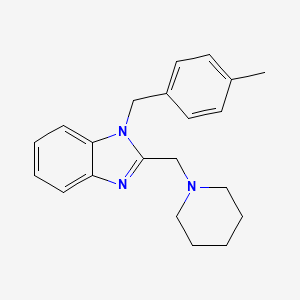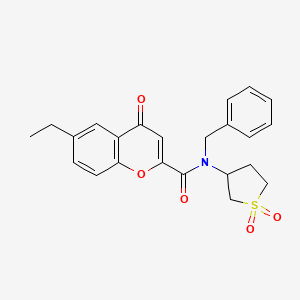
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-(pentyloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-(pentyloxy)benzamide” is a synthetic organic compound that belongs to the class of benzoxazole derivatives These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-(pentyloxy)benzamide” typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via an etherification reaction, where the hydroxyl group of the benzoxazole is reacted with a pentyl halide in the presence of a base.
Amidation Reaction: The final step involves the formation of the amide bond by reacting the benzoxazole derivative with an appropriate amine or amide precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzoxazole ring.
Reduction: Reduction reactions could target the amide bond or the benzoxazole ring.
Substitution: The pentyloxy group or the benzoxazole ring may participate in substitution reactions, such as nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, benzoxazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly for its ability to interact with specific biological targets.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers or dyes, due to its unique structural properties.
作用機序
The mechanism of action of “N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-(pentyloxy)benzamide” would depend on its specific biological activity. Generally, benzoxazole derivatives interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pentyloxy and amide groups may enhance the compound’s ability to bind to these targets and modulate their activity.
類似化合物との比較
Similar Compounds
Benzoxazole: The parent compound, known for its antimicrobial and antifungal properties.
Benzamide: Another related compound with various biological activities.
Uniqueness
The unique combination of the benzoxazole ring, pentyloxy group, and amide bond in “N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-(pentyloxy)benzamide” may confer distinct properties, such as enhanced biological activity or improved stability, compared to its individual components or similar compounds.
特性
分子式 |
C20H26N2O3 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-pentoxybenzamide |
InChI |
InChI=1S/C20H26N2O3/c1-3-4-5-12-24-16-9-7-15(8-10-16)19(23)21-20-17-13-14(2)6-11-18(17)22-25-20/h7-10,14H,3-6,11-13H2,1-2H3,(H,21,23) |
InChIキー |
FOAWSMINMCTBSR-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=C3CC(CCC3=NO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methoxyphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11393265.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11393266.png)
![2-Methylpropyl 2-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11393276.png)
![Ethyl 4-amino-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate](/img/structure/B11393282.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide](/img/structure/B11393286.png)
![N-benzyl-5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11393291.png)

![6-chloro-4-ethyl-9-(3-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11393306.png)
![1-(3-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11393311.png)
![N-(2-methoxyphenyl)-N'-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}ethanediamide](/img/structure/B11393318.png)

![N-cyclohexyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B11393324.png)


